Diaquodiammineplatinum dinitrate

Description

Chemical Identity:

Diaquodiammineplatinum dinitrate, systematically named Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate, is a platinum(II)-based coordination compound. Its molecular formula is C₁₂H₃₀N₆O₈Pt₂, and its CAS registry number is 82398-34-3 . This compound is structurally related to the chemotherapeutic agent Oxaliplatin (CAS 61758-77-8), serving as a derivative or impurity in pharmaceutical formulations .

Structural Features: The compound is a dimeric complex containing two platinum centers bridged by aqua (H₂O) and cyclohexanediamine ligands. The nitrate (NO₃⁻) counterions contribute to its ionic character, distinguishing it from neutral platinum complexes like Oxaliplatin .

Pharmaceutical Relevance:

Diaquodiammineplatinum dinitrate is categorized as a related compound or impurity in Oxaliplatin synthesis, necessitating stringent quality control during drug manufacturing .

Properties

IUPAC Name |

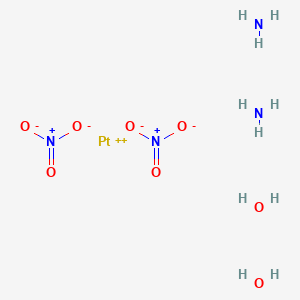

azane;platinum(2+);dinitrate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2NO3.2H3N.2H2O.Pt/c2*2-1(3)4;;;;;/h;;2*1H3;2*1H2;/q2*-1;;;;;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZIMFWOKSKHBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Pt+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10N4O8Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50929217 | |

| Record name | Platinum(2+) nitrate--ammonia--water (1/2/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13601-02-0, 62714-59-4 | |

| Record name | Platinum(2+), diamminediaqua-, dinitrate (8CI,9C) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013601020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum(2+), diamminediaqua-, (SP-4-1)-, dinitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062714594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum(2+) nitrate--ammonia--water (1/2/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diaquodiammineplatinum dinitrate typically involves the reaction of cisplatin (cis-diamminedichloroplatinum(II)) with silver nitrate in an aqueous solution. The reaction proceeds as follows:

[ \text{cis-Pt(NH}_3\text{)_2Cl}_2 + 2 \text{AgNO}_3 \rightarrow \text{cis-Pt(NH}_3\text{)_2(H}_2\text{O)}_2(\text{NO}_3)_2 + 2 \text{AgCl} ]

In this reaction, silver nitrate acts as a reagent to replace the chloride ions in cisplatin with nitrate ions, resulting in the formation of diaquodiammineplatinum dinitrate .

Industrial Production Methods

Industrial production of diaquodiammineplatinum dinitrate follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diaquodiammineplatinum dinitrate undergoes various types of chemical reactions, including:

Substitution Reactions: The water molecules coordinated to the platinum center can be replaced by other ligands, such as chloride or other anions.

Oxidation and Reduction Reactions: The platinum center can undergo redox reactions, changing its oxidation state.

Hydrolysis: The compound can hydrolyze in aqueous solutions, leading to the formation of different platinum species.

Common Reagents and Conditions

Common reagents used in reactions with diaquodiammineplatinum dinitrate include halide salts (e.g., sodium chloride), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from reactions involving diaquodiammineplatinum dinitrate depend on the specific reaction conditions and reagents used. For example, substitution reactions with chloride ions can yield cisplatin, while hydrolysis can produce various platinum hydroxide species .

Scientific Research Applications

Diaquodiammineplatinum dinitrate has a wide range of scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of other platinum-based compounds and as a catalyst in various chemical reactions.

Biology: The compound is studied for its interactions with biological molecules, such as DNA and proteins, to understand its potential as a therapeutic agent.

Medicine: Diaquodiammineplatinum dinitrate is investigated for its anticancer properties, similar to cisplatin, and its potential use in chemotherapy.

Mechanism of Action

The mechanism of action of diaquodiammineplatinum dinitrate involves its interaction with cellular components, particularly DNA. The compound can form covalent bonds with the nitrogen atoms of guanine bases in DNA, leading to the formation of DNA cross-links. These cross-links inhibit DNA replication and transcription, ultimately causing cell death. The molecular targets and pathways involved in this process are similar to those of cisplatin .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below summarizes key differences between Diaquodiammineplatinum dinitrate and related platinum complexes:

| Compound | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Diaquodiammineplatinum Dinitrate | C₁₂H₃₀N₆O₈Pt₂ | 82398-34-3 | 776.16 | Dimeric structure; nitrate counterions |

| Oxaliplatin (Parent Compound) | C₈H₁₄N₂O₄Pt | 61758-77-8 | 397.08 | Monomeric; neutral complex |

| Diaquodiaminocyclohexaneplatinum Dimer | C₁₂H₂₈N₄O₂Pt₂ | N/A | 650.16 | Dimeric; lacks nitrate ligands |

Key Observations :

Dimeric vs. Monomeric Structure: Diaquodiammineplatinum dinitrate and its non-nitrate dimeric counterpart contain two platinum atoms, whereas Oxaliplatin is monomeric .

Ligand Configuration : All compounds share the (1R,2R)-cyclohexanediamine ligand, a critical feature for platinum-based anticancer activity .

Pharmacological Implications

- Oxaliplatin : Clinically used to treat colorectal cancer due to its ability to crosslink DNA and inhibit replication .

- Diaquodiammineplatinum Dinitrate : While structurally similar, its dimeric form and nitrate ligands may alter pharmacokinetics. Research suggests such derivatives often exhibit reduced efficacy or modified toxicity profiles compared to the parent drug, necessitating impurity control .

- Non-Nitrate Dimer: The absence of nitrate groups may reduce solubility, impacting bioavailability .

Research Findings

- Stability Studies : Nitrate-containing platinum complexes are prone to hydrolysis under acidic conditions, which could limit their therapeutic utility .

- Regulatory Context : Compounds like Diaquodiammineplatinum dinitrate are monitored as impurities in Oxaliplatin batches per pharmacopeial standards (e.g., USP), with strict limits on permissible concentrations .

Data Tables

Table 1: Comparative Chemical Identifiers

| Identifier | Diaquodiammineplatinum Dinitrate | Oxaliplatin | Non-Nitrate Dimer |

|---|---|---|---|

| Molecular Formula | C₁₂H₃₀N₆O₈Pt₂ | C₈H₁₄N₂O₄Pt | C₁₂H₂₈N₄O₂Pt₂ |

| CAS Number | 82398-34-3 | 61758-77-8 | N/A |

| Product Code | DA-O043-d | DA-O043-e | DA-O043-f |

Table 2: Structural and Physical Properties

| Property | Diaquodiammineplatinum Dinitrate | Oxaliplatin |

|---|---|---|

| Pt Centers | 2 | 1 |

| Nitrate Groups | 2 | 0 |

| Molecular Weight (g/mol) | 776.16 | 397.08 |

| Solubility | High (ionic) | Moderate |

Biological Activity

Diaquodiammineplatinum dinitrate (DADP) is a platinum-based compound that has garnered attention due to its potential anticancer properties. This compound belongs to a class of drugs known for their ability to form DNA adducts, which are critical for inducing cytotoxic effects in cancer cells. Understanding the biological activity of DADP involves exploring its mechanisms of action, pharmacokinetics, and therapeutic efficacy.

DADP functions primarily through the formation of intrastrand cross-links with DNA. This interaction inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. The cytotoxicity of platinum compounds is largely attributed to their ability to bind to the N7 position of guanine bases in DNA, resulting in structural changes that prevent proper DNA function.

Key Mechanistic Insights:

- DNA Binding : DADP forms stable adducts with DNA, which are crucial for its anticancer activity.

- Cell Cycle Arrest : The formation of DNA cross-links triggers cell cycle checkpoints, preventing cells from progressing through the cell cycle.

- Apoptosis Induction : The accumulation of DNA damage activates apoptotic pathways, leading to programmed cell death.

Pharmacokinetics

The pharmacokinetic profile of DADP is essential for understanding its therapeutic potential. Studies indicate that the absorption, distribution, metabolism, and excretion (ADME) characteristics significantly influence its efficacy and safety profile.

| Parameter | Description |

|---|---|

| Absorption | Rapidly absorbed after administration |

| Distribution | Widely distributed in tissues; high affinity for tumor cells |

| Metabolism | Undergoes hydrolysis and forms active metabolites |

| Excretion | Primarily excreted via the kidneys |

Case Studies and Research Findings

Several studies have evaluated the biological activity and clinical efficacy of DADP. Below are notable findings from recent research:

-

Antitumor Activity :

- A study demonstrated that DADP exhibited significant antitumor activity against various cancer cell lines, including ovarian and lung cancer models. The compound induced apoptosis through the activation of caspase pathways.

-

Combination Therapy :

- Research indicated that combining DADP with other chemotherapeutic agents enhanced its efficacy. For instance, co-treatment with paclitaxel showed synergistic effects in inhibiting tumor growth in xenograft models.

-

Toxicity Profile :

- Clinical trials reported manageable toxicity levels associated with DADP compared to traditional platinum agents like cisplatin. The incidence of nephrotoxicity was notably lower, making it a promising alternative in treating resistant tumors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.